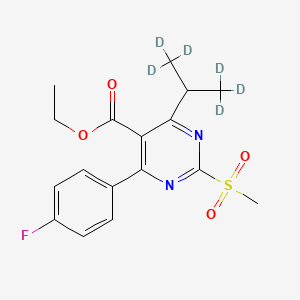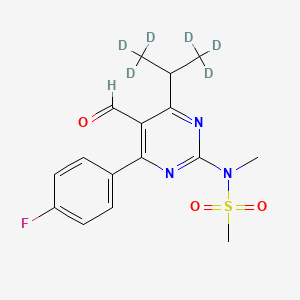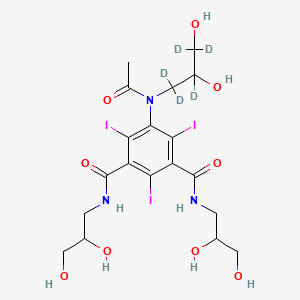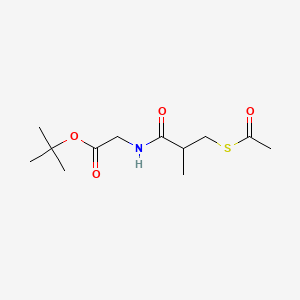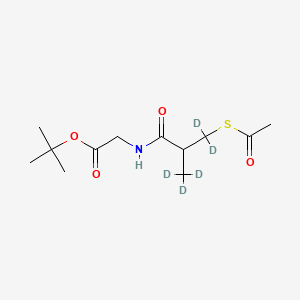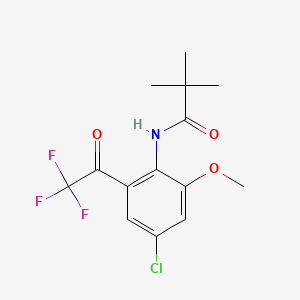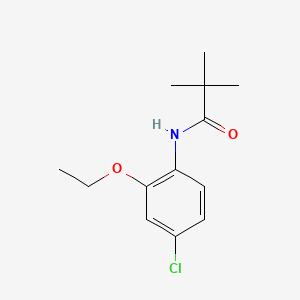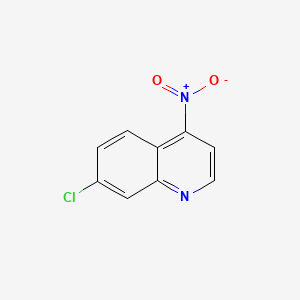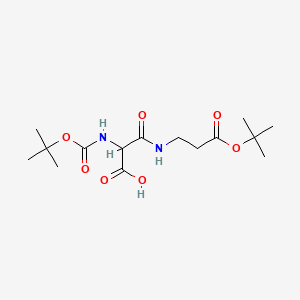
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O7 and a molecular weight of 346.38 g/mol . This compound is notable for its unique structure, which includes multiple functional groups such as carboxylic acid, oxo, and diaza groups. It is primarily used in biochemical and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to various chemical reactions, including condensation, oxidation, and cyclization, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products
The major products formed from these reactions include esters, amides, and hydroxyl derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid shares similarities with other compounds containing oxo, diaza, and carboxylic acid groups, such as:
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-methyl ester
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-amide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its broad range of applications make it a valuable tool in scientific research.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O7/c1-14(2,3)23-9(18)7-8-16-11(19)10(12(20)21)17-13(22)24-15(4,5)6/h10H,7-8H2,1-6H3,(H,16,19)(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKPZITRNDROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662206 |
Source


|
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxidanylideneseryl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-43-3 |
Source


|
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxidanylideneseryl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
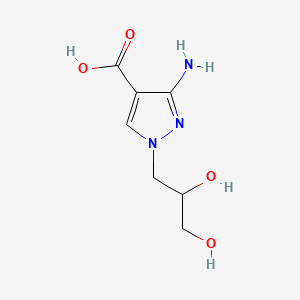
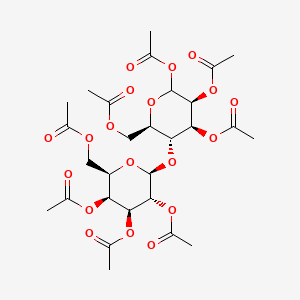

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)
